
1,1'-Peroxybis(2-tert-butylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Peroxybis(2-tert-butylbenzene) is an organic peroxide compound characterized by the presence of two tert-butylbenzene groups connected via a peroxide linkage. This compound is known for its stability and is used in various chemical processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Peroxybis(2-tert-butylbenzene) can be synthesized through the reaction of 2-tert-butylphenol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the peroxide linkage between the two tert-butylbenzene groups.
Industrial Production Methods
Industrial production of 1,1’-Peroxybis(2-tert-butylbenzene) often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-Peroxybis(2-tert-butylbenzene) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of tert-butylbenzene derivatives.
Reduction: Reduction of the peroxide linkage can yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Tert-butylbenzene derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted tert-butylbenzene compounds.
Scientific Research Applications
1,1’-Peroxybis(2-tert-butylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Peroxybis(2-tert-butylbenzene) involves the cleavage of the peroxide linkage, leading to the formation of reactive oxygen species. These reactive intermediates can interact with various molecular targets, including proteins, nucleic acids, and lipids, resulting in oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler compound with a single tert-butyl group attached to a benzene ring.
1,4-Di-tert-butylbenzene: Contains two tert-butyl groups attached to a benzene ring in the para positions.
tert-Butyl hydroperoxide: Contains a tert-butyl group attached to a hydroperoxide functional group.
Uniqueness
1,1’-Peroxybis(2-tert-butylbenzene) is unique due to its peroxide linkage, which imparts distinct chemical reactivity and stability compared to other tert-butylbenzene derivatives. This compound’s ability to generate reactive oxygen species makes it valuable in various chemical and biological applications.
Properties
CAS No. |
92139-04-3 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-tert-butyl-2-(2-tert-butylphenyl)peroxybenzene |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)15-11-7-9-13-17(15)21-22-18-14-10-8-12-16(18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
XWNZUULCIYEPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OOC2=CC=CC=C2C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


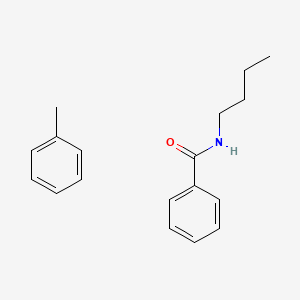

![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)

![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
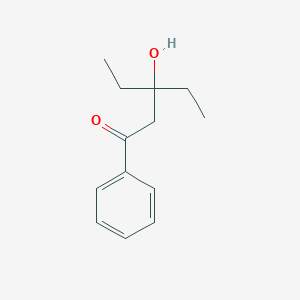
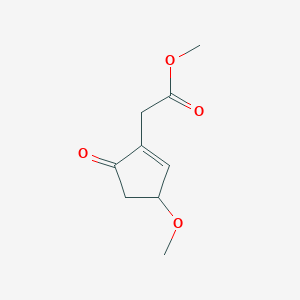
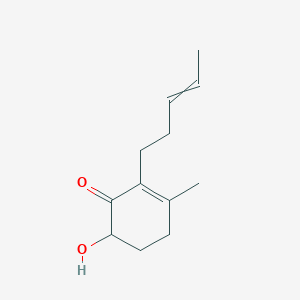
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
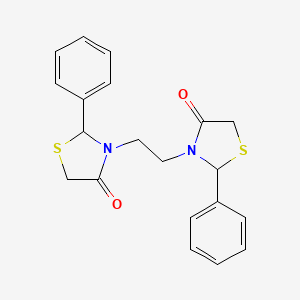
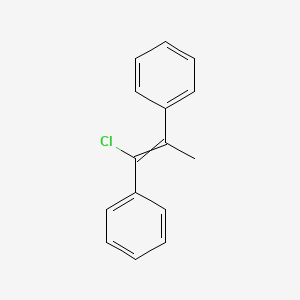

![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
